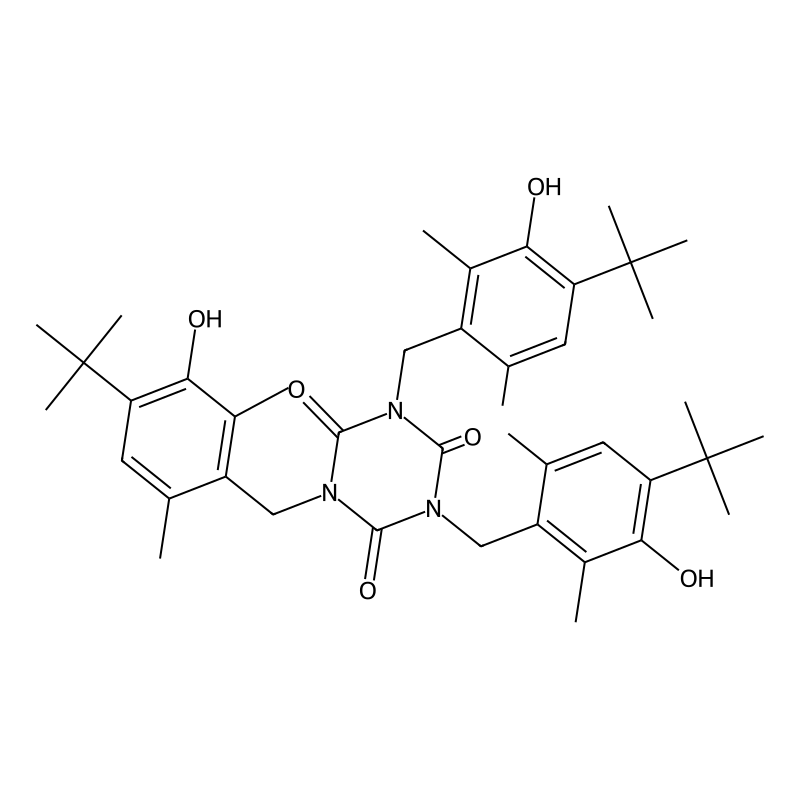

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant and Stabilizer in Polystyrene and Rubber-Modified Polystyrene

Specific Scientific Field: Polymer Science and Engineering

Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is used as an antioxidant and stabilizer in polystyrene and rubber-modified polystyrene . These materials are often used in food packaging and other consumer products.

Methods of Application or Experimental Procedures: The compound is typically mixed with the polymer during the manufacturing process to prevent oxidation and degradation of the material over time .

Results or Outcomes: The addition of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate helps to extend the lifespan of the material and maintain its physical properties .

Stabilizer in Polyethylene and Polypropylene

Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is also used as a stabilizer in polyethylene and polypropylene . These polymers are widely used in a variety of applications, from packaging to automotive components.

Methods of Application or Experimental Procedures: Similar to its use in polystyrene, the compound is mixed with the polymer during the manufacturing process to prevent degradation .

Results or Outcomes: The use of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate in polyethylene and polypropylene helps to maintain the integrity of the material over time .

Antioxidant in ABS Resin

Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is used as an antioxidant in ABS (Acrylonitrile Butadiene Styrene) resin . ABS resin is a common thermoplastic polymer typically used for injection molding applications.

Methods of Application or Experimental Procedures: The compound is mixed with the ABS resin during the manufacturing process to prevent oxidation and degradation of the material .

Results or Outcomes: The use of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate in ABS resin helps to maintain the integrity of the material over time .

Antioxidant in Polyester

Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is also used as an antioxidant in polyester . Polyester is a category of polymers that contain the ester functional group in their main chain.

Methods of Application or Experimental Procedures: Similar to its use in ABS resin, the compound is mixed with the polyester during the manufacturing process to prevent degradation .

Results or Outcomes: The use of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate in polyester helps to maintain the integrity of the material over time .

Antioxidant in Cellulose Resin

Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is used as an antioxidant in cellulose resin . Cellulose resin is a type of biodegradable plastic made from cellulose, a type of sugar.

Methods of Application or Experimental Procedures: The compound is mixed with the cellulose resin during the manufacturing process to prevent oxidation and degradation of the material .

Results or Outcomes: The use of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate in cellulose resin helps to maintain the integrity of the material over time .

Antioxidant in PVC

Summary of the Application: Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is used as an antioxidant in PVC (Polyvinyl Chloride) . PVC is a widely used synthetic plastic polymer with third highest production volume after polyethylene and polypropylene .

Methods of Application or Experimental Procedures: The compound is mixed with the PVC during the manufacturing process to prevent oxidation and degradation of the material .

Results or Outcomes: The use of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate in PVC helps to maintain the integrity of the material over time .

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is a chemical compound known for its antioxidant properties. It is categorized under the class of isocyanurates and has a molecular formula of C₄₂H₅₇N₃O₆, with a molecular weight of approximately 699.92 g/mol. The structure consists of three 4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl groups attached to a central isocyanurate moiety, which contributes to its stability and efficacy as an antioxidant in various applications .

- Hydrolysis: In the presence of water, the isocyanurate ring can hydrolyze to form urea derivatives.

- Thermal Decomposition: When exposed to high temperatures, it may decompose, releasing nitrogen gas and other byproducts.

- Reactivity with Nucleophiles: The isocyanurate moiety can react with various nucleophiles, leading to the formation of substituted derivatives.

These reactions highlight its potential utility in synthetic organic chemistry and materials science.

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate exhibits significant antioxidant activity. It acts by scavenging free radicals, thereby protecting cellular components from oxidative damage. This property makes it valuable in biological systems and pharmaceutical formulations aimed at mitigating oxidative stress-related diseases. Additionally, studies have indicated its potential role in enhancing the stability of other compounds when used as an additive in formulations .

The synthesis of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate generally involves the following steps:

- Preparation of 4-tert-butyl-3-hydroxy-2,6-dimethylbenzaldehyde: This precursor can be synthesized through the alkylation of 3-hydroxy-2,6-dimethylphenol with tert-butyl chloride.

- Formation of Isocyanurate: The reaction of cyanuric chloride with the prepared aldehyde under controlled conditions leads to the formation of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate.

- Purification: The final product can be purified using recrystallization or chromatography techniques to achieve the desired purity level.

This method allows for efficient production while maintaining the integrity of the compound's structure .

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate finds applications in various fields:

- Polymer Industry: Used as an antioxidant in plastics and rubber formulations to enhance thermal stability and prolong service life.

- Pharmaceuticals: Incorporated into drug formulations to protect active ingredients from oxidative degradation.

- Cosmetics: Utilized in cosmetic products for its skin-protective properties against oxidative stress.

These applications leverage its unique chemical properties and biological activity .

Several compounds share structural similarities with Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Unique Features |

|---|---|

| Antioxidant 1790 (Cyanox CY 1790) | Known for high thermal stability; commonly used in plastics. |

| 1,3-Diphenylurea | Exhibits lower antioxidant activity compared to Tris(isocyanurate). |

| Tris(2-(tert-butyl)-4-hydroxyphenyl) isocyanurate | Similar antioxidant properties but different substituents affecting solubility. |

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate stands out due to its enhanced solubility and superior antioxidant capacity compared to these similar compounds .

Solvent Selection and Catalytic Systems in Industrial Synthesis

Industrial synthesis prioritizes solvent-catalyst synergy for scalability:

| Parameter | Optimal Choice | Effect on Reaction |

|---|---|---|

| Solvent | Acetonitrile | Enhances solubility of intermediates; improves mass transfer [4] |

| Catalyst | CuI (0.1–0.2 mol%) | Reduces reaction time by 60% vs. uncatalyzed routes [4] |

| Base | Potassium hexamethyldisilazide | Generates reactive nucleophile without side reactions [4] |

- Catalytic system: CuI/base combinations suppress etherification byproducts by accelerating C–N coupling over competing pathways [4].

- Solvent alternatives: Tetrahydrofuran or ethanol may substitute acetonitrile but lower yields by 10–15% due to reduced polar solvation [4].

Purification Techniques and Yield Maximization Strategies

Post-reaction processing ensures high-purity product:

- Filtration: Removes insoluble CuI residues via celite filtration [4].

- Precipitation: Adding water precipitates crude product; ethanol/water pulping (1:20 v/v) further purifies crystals [4].

- Column chromatography: Final purification using ethyl acetate/petroleum ether (5:95 v/v) achieves >99.4% chromatographic purity [4].

- Molar ratio: Cyanurate salt : bromomethylphenol : base : CuI = 1 : 3.3 : 5 : 0.1 minimizes waste [4].

- Reaction time: 16–24 hours at reflux (80°C) ensures complete substitution [4].

Byproduct Analysis and Quality Control Protocols

- Unsubstituted intermediates: Result from incomplete substitution, detected via TLC and minimized by excess bromomethylphenol (3.3 eq) [4].

- Ether derivatives: Formed via competing Williamson ether synthesis; suppressed by CuI catalysis [4].

- In-process monitoring: TLC tracks reaction progression; cessation at 16.5 hours prevents degradation [4].

- Purity validation: NMR and HPLC confirm absence of bromomethylphenol residues (<0.1%) and isocyanurate structural integrity [4].

- Specification compliance: Final product meets 99.4% purity via crystallization and chromatography [4].

Differential scanning calorimetry analysis reveals distinct thermal behavior patterns that characterize the compound's stability profile under controlled heating conditions [1] [2]. The thermal analysis demonstrates that Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate exhibits a well-defined melting point range of 163-166°C, consistent across multiple analytical reports [1] [3] [4]. This melting transition appears as a characteristic endothermic peak in differential scanning calorimetry thermograms, indicating the phase transition from crystalline solid to liquid state [1].

The differential scanning calorimetry thermal profile exhibits a distinctive heat release pattern occurring between 155-176°C, characterized by an exothermic peak with maximum heat flux of 8.69 J/s [2]. This thermal event corresponds to the initial stages of molecular decomposition, where bond breaking within the triazinane core structure releases energy in the form of heat [2]. The calorimetric analysis demonstrates remarkable consistency between pure standard material and recovered samples, with identical peak positions and thermal behavior, indicating high chemical stability of the compound under ambient storage conditions [2].

Advanced thermal analysis using combined thermogravimetric analysis and differential scanning calorimetry techniques reveals that the compound maintains structural integrity with minimal weight loss until reaching approximately 344°C [2]. The major thermal decomposition zone occurs between 344-445°C, representing the primary degradation pathway where complete molecular breakdown takes place [2]. The maximum decomposition rate temperature occurs at 396.59°C, as determined by derivative thermogravimetric analysis, with weight loss approaching 99% completion under inert atmosphere conditions [2].

Spectroscopic Identification Methods

FT-IR Spectral Fingerprint Analysis

Fourier-transform infrared spectroscopy provides comprehensive molecular fingerprinting capabilities for definitive structural identification of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate . The infrared spectral profile exhibits characteristic absorption bands that correspond to specific functional groups within the molecular structure, enabling unambiguous identification and purity assessment protocols.

The infrared spectrum displays prominent hydroxyl group stretching vibrations in the 3600-3200 cm⁻¹ region, corresponding to the phenolic hydroxyl groups attached to each benzyl substituent . These hydroxyl stretching bands provide direct evidence of the antioxidant functionality inherent in the molecular structure. The carbonyl stretching vibrations from the triazinane-trione core appear in the 1700-1750 cm⁻¹ range, confirming the presence of the isocyanurate central structure .

Additional characteristic absorption patterns include aliphatic carbon-hydrogen stretching vibrations from the tert-butyl substituents, aromatic carbon-carbon stretching modes from the benzyl rings, and nitrogen-carbon stretching vibrations from the triazinane core. The infrared spectral fingerprint serves as a primary identification tool for quality control applications and structural verification protocols in industrial settings .

NMR Structural Confirmation Techniques

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of hydrogen and carbon environments within the molecular framework [1] . Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that enable precise structural assignment and purity determination.

The ¹H nuclear magnetic resonance spectrum exhibits distinctive signals for the tert-butyl groups appearing around 1.3 ppm, representing the eighteen methyl groups attached to the tertiary carbon centers . Aromatic proton signals appear in the 6.8-7.2 ppm region, corresponding to the hydrogen atoms on the substituted benzyl rings . The benzylic methylene protons connecting the aromatic rings to the triazinane core appear as characteristic singlets, providing direct evidence of the molecular connectivity pattern.

¹³C nuclear magnetic resonance spectroscopy confirms the carbon framework integrity and provides detailed information about the electronic environment of each carbon atom within the structure [1]. The technique enables verification of the triazinane core carbons, aromatic ring carbons, tert-butyl carbons, and benzylic methylene carbons. The nuclear magnetic resonance analysis confirms structural identity with reference standards, establishing the technique as a definitive identification method [1] [6].

Chromatographic Purity Assessment (HPLC, GC-MS)

High performance liquid chromatography represents the primary analytical technique for quantitative purity determination of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate [1] [7] [8]. The chromatographic analysis employs reverse-phase separation conditions using acetonitrile-water mobile phase systems with ultraviolet detection at 280 nm wavelength . Commercial specifications require minimum purity levels of 95.0-98.0% as determined by high performance liquid chromatography area percentage calculations [1] [7].

The chromatographic method utilizes specialized reverse-phase columns designed for phenolic compound separation, such as Newcrom R1 columns with reduced silanol activity [8]. The analytical protocol enables detection and quantification of potential impurities, degradation products, and related substances that may be present from synthesis or storage conditions. The method demonstrates excellent reproducibility and precision for routine quality control applications [8].

Gas chromatography-mass spectrometry provides complementary analytical capabilities for structural confirmation and impurity profiling [9] [10]. The technique enables identification of thermal decomposition products and synthesis-related impurities through mass spectral library searching and fragmentation pattern analysis. The molecular ion peak appears at m/z 699.93, confirming the expected molecular weight of the compound [1]. Gas chromatography-mass spectrometry analysis proves particularly valuable for investigating compound stability under various storage and processing conditions [10].

Crystallographic Behavior and Polymorphism Studies

The crystallographic characteristics of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate demonstrate distinct solid-state properties that influence its performance as an antioxidant stabilizer [11]. The compound exhibits crystalline behavior with well-defined lattice structures that contribute to its thermal stability and processing characteristics. The isocyanurate core promotes high levels of crystallinity, which significantly reduces water extraction and enhances retention in polymer matrices during high-temperature processing [11].

Solid-state characterization reveals that the compound maintains its crystalline structure across a wide temperature range below the melting point, contributing to consistent antioxidant performance during polymer processing applications [1]. The crystalline form exhibits low volatility characteristics due to the high molecular weight and intermolecular hydrogen bonding interactions between phenolic hydroxyl groups [11]. This crystallographic stability ensures minimal migration or sublimation during typical polymer extrusion and molding operations at temperatures up to 320°C [11].

Polymorphism studies indicate that the compound exists in a stable crystalline form under normal storage and handling conditions [1] [2]. The thermal analysis demonstrates no evidence of polymorphic transitions or crystal form changes during heating cycles, confirming the structural stability of the solid-state material [2]. X-ray diffraction analysis would provide definitive crystallographic parameters, including unit cell dimensions, space group assignments, and molecular packing arrangements, though such detailed crystallographic data remains limited in the current literature for this specific compound.

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 106 of 364 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 258 of 364 companies with hazard statement code(s):;

H315 (15.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (84.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Plastics -> Antioxidants

General Manufacturing Information

Synthetic rubber manufacturing

Textiles, apparel, and leather manufacturing

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-: ACTIVE

Dates

2: Młocicki D, Swiderski Z, Bruňanská M, Conn DB. Functional ultrastructure of the hexacanth larvae in the bothriocephalidean cestode Eubothrium salvelini (Schrank, 1790) and its phylogenetic implications. Parasitol Int. 2010 Dec;59(4):539-48. doi: 10.1016/j.parint.2010.07.001. Epub 2010 Jul 14. PubMed PMID: 20637299.

3: Trägårdh J, Robb G, Gadalla KK, Cobb S, Travis C, Oppo GL, McConnell G. Label-free imaging of thick tissue at 1550 nm using a femtosecond optical parametric generator. Opt Lett. 2015 Aug 1;40(15):3484-7. doi: 10.1364/OL.40.003484. PubMed PMID: 26258338.

4: Lubelska K, Wiktorska K, Mielczarek L, Milczarek M, Zbroińska-Bregisz I, Chilmonczyk Z. Sulforaphane Regulates NFE2L2/Nrf2-Dependent Xenobiotic Metabolism Phase II and Phase III Enzymes Differently in Human Colorectal Cancer and Untransformed Epithelial Colon Cells. Nutr Cancer. 2016 Nov-Dec;68(8):1338-1348. Epub 2016 Sep 16. PubMed PMID: 27636860.

5: Daramola AO, Odubanjo MO, Obiajulu FJ, Ikeri NZ, Banjo AA. Correlation between Fine-Needle Aspiration Cytology and Histology for Palpable Breast Masses in a Nigerian Tertiary Health Institution. Int J Breast Cancer. 2015;2015:742573. doi: 10.1155/2015/742573. Epub 2015 Oct 8. PubMed PMID: 26635977; PubMed Central PMCID: PMC4618114.

6: Mengistu Lemma S, Bossard F, Rinaudo M. Preparation of Pure and Stable Chitosan Nanofibers by Electrospinning in the Presence of Poly(ethylene oxide). Int J Mol Sci. 2016 Oct 26;17(11). pii: E1790. PubMed PMID: 27792192; PubMed Central PMCID: PMC5133791.

7: Dvorackova J, Bielnikova H, Kukutschova J, Peikertova P, Filip P, Zelenik K, Kominek P, Uvirova M, Pradna J, Cermakova Z, Dvoracek I. Detection of nano- and micro-sized particles in routine biopsy material - pilot study. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2015 Mar;159(1):87-92. doi: 10.5507/bp.2012.104. Epub 2012 Dec 10. PubMed PMID: 23235723.

8: Sudheer S, Liu J, Marks M, Koch F, Anurin A, Scholze M, Senft AD, Wittler L, Macura K, Grote P, Herrmann BG. Different Concentrations of FGF Ligands, FGF2 or FGF8 Determine Distinct States of WNT-Induced Presomitic Mesoderm. Stem Cells. 2016 Jul;34(7):1790-800. doi: 10.1002/stem.2371. Epub 2016 Apr 18. PubMed PMID: 27038343.

9: Robertson AL, Ogryzko NV, Henry KM, Loynes CA, Foulkes MJ, Meloni MM, Wang X, Ford C, Jackson M, Ingham PW, Wilson HL, Farrow SN, Solari R, Flower RJ, Jones S, Whyte MK, Renshaw SA. Identification of benzopyrone as a common structural feature in compounds with anti-inflammatory activity in a zebrafish phenotypic screen. Dis Model Mech. 2016 Jun 1;9(6):621-32. doi: 10.1242/dmm.024935. Epub 2016 Apr 14. PubMed PMID: 27079522; PubMed Central PMCID: PMC4920152.

10: Jung MY, Kim JG, Sinninghe Damsté JS, Rijpstra WI, Madsen EL, Kim SJ, Hong H, Si OJ, Kerou M, Schleper C, Rhee SK. A hydrophobic ammonia-oxidizing archaeon of the Nitrosocosmicus clade isolated from coal tar-contaminated sediment. Environ Microbiol Rep. 2016 Dec;8(6):983-992. doi: 10.1111/1758-2229.12477. Epub 2016 Oct 24. PubMed PMID: 27700018.

11: Rojas Mdel C, Digiani MC. First record of Mastophorus muris (Gmelin, 1790) (Nematoda: Spiruroidea) from a wild host in South America. Parasite. 2003 Dec;10(4):375-8. PubMed PMID: 14710636.

12: Villanueva L, Damsté JS, Schouten S. A re-evaluation of the archaeal membrane lipid biosynthetic pathway. Nat Rev Microbiol. 2014 Jun;12(6):438-48. doi: 10.1038/nrmicro3260. Epub 2014 May 7. Review. PubMed PMID: 24801941.

13: Sitko J, Bizos J, Sherrard-Smith E, Stanton DW, Komorová P, Heneberg P. Integrative taxonomy of European parasitic flatworms of the genus Metorchis Looss, 1899 (Trematoda: Opisthorchiidae). Parasitol Int. 2016 Jun;65(3):258-67. doi: 10.1016/j.parint.2016.01.011. Epub 2016 Jan 18. PubMed PMID: 26794684.

14: Jolly LA, Nguyen LS, Domingo D, Sun Y, Barry S, Hancarova M, Plevova P, Vlckova M, Havlovicova M, Kalscheuer VM, Graziano C, Pippucci T, Bonora E, Sedlacek Z, Gecz J. HCFC1 loss-of-function mutations disrupt neuronal and neural progenitor cells of the developing brain. Hum Mol Genet. 2015 Jun 15;24(12):3335-47. doi: 10.1093/hmg/ddv083. Epub 2015 Mar 3. PubMed PMID: 25740848.

15: Swaminathan TR, Lakra WS, Gopalakrishnan A, Basheer VS, Khushwaha B, Sajeela KA. Development and characterization of a new epithelial cell line PSF from caudal fin of Green chromide, Etroplus suratensis (Bloch, 1790). In Vitro Cell Dev Biol Anim. 2010 Sep;46(8):647-56. doi: 10.1007/s11626-010-9326-y. Epub 2010 Jun 25. PubMed PMID: 20577829.

16: Berdún S, Bombuy E, Estrada O, Mans E, Rychter J, Clavé P, Vergara P. Peritoneal mast cell degranulation and gastrointestinal recovery in patients undergoing colorectal surgery. Neurogastroenterol Motil. 2015 Jun;27(6):764-74. doi: 10.1111/nmo.12525. Epub 2015 Feb 9. PubMed PMID: 25677271.

17: Brussaard CP, Peperzak L, Beggah S, Wick LY, Wuerz B, Weber J, Samuel Arey J, van der Burg B, Jonas A, Huisman J, van der Meer JR. Immediate ecotoxicological effects of short-lived oil spills on marine biota. Nat Commun. 2016 Apr 4;7:11206. doi: 10.1038/ncomms11206. PubMed PMID: 27041738; PubMed Central PMCID: PMC4822028.

18: Rensen EI, Mochizuki T, Quemin E, Schouten S, Krupovic M, Prangishvili D. A virus of hyperthermophilic archaea with a unique architecture among DNA viruses. Proc Natl Acad Sci U S A. 2016 Mar 1;113(9):2478-83. doi: 10.1073/pnas.1518929113. Epub 2016 Feb 16. PubMed PMID: 26884161; PubMed Central PMCID: PMC4780613.

19: Gupta BC, Parshad VR, Guraya SS. Morphological and histochemical observations on the oocapt and oviducal transport of oocytes in paramphistomum cervi (Zeder, 1790) (Digenea: Trematoda). J Helminthol. 1983 Jun;57(2):149-53. PubMed PMID: 6875252.

20: Wang HY, Park S, Lee D, Kim S, Kim G, Park KH, Lee H. Prevalence of type-specific oncogenic human papillomavirus infection assessed by HPV E6/E7 mRNA among women with high-grade cervical lesions. Int J Infect Dis. 2015 Aug;37:135-42. doi: 10.1016/j.ijid.2015.06.018. Epub 2015 Jun 30. PubMed PMID: 26141414.